molecular formula C28H27NO4 B2735221 1-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)phenyl]cyclohexane-1-carboxylic acid CAS No. 2352653-21-3

1-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)phenyl]cyclohexane-1-carboxylic acid

Cat. No.: B2735221
CAS No.: 2352653-21-3
M. Wt: 441.527
InChI Key: UCNRERLWWIBOEF-UHFFFAOYSA-N
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Description

This compound, also known by its CAS Number 2352653-21-3, is a chemical with the molecular weight of 441.53 . It is a powder at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C28H27NO4/c30-26(31)28(16-6-1-7-17-28)19-12-14-20(15-13-19)29-27(32)33-18-25-23-10-4-2-8-21(23)22-9-3-5-11-24(22)25/h2-5,8-15,25H,1,6-7,16-18H2,(H,29,32)(H,30,31) . This code provides a standard way to encode the compound’s molecular structure.

Scientific Research Applications

Synthesis of Fluoren-9-ones

The research by Ramana and Potnis (1993) outlines a method for the synthesis of fluoren-9-ones, starting from ethyl cyclohexene-1-carboxylate. This process involves a reaction with various aromatic substrates to yield cis-1,2,3,4,4a,9a-hexahydrofluoren-9-ones, which upon dehydrogenation, afford the corresponding fluoren-9-ones in good yield. This method offers a new route for preparing fluorenones, especially those with alkoxy groups in meta-orientation relative to the carbonyl group (Ramana & Potnis, 1993).

Organofluorine Building Blocks

Bykova et al. (2018) identified benzylic bromination of phenyl all-cis-2,3,5,6-tetrafluorocyclohexane as a crucial step for accessing building blocks containing the all-cis-2,3,5,6-tetrafluorocyclohexane ring system. These compounds are of interest due to their unique polar aspect, distinct from the typically hydrophobic cyclohexane. This study opens avenues for the use of fluorenyl groups in tuning the pharmacokinetic properties of agrochemicals and pharmaceuticals (Bykova et al., 2018).

Protection of Hydroxy-Groups

The fluoren-9-ylmethoxycarbonyl (Fmoc) group has been utilized for the protection of hydroxy-groups in conjunction with various acid- and base-labile protecting groups. Gioeli and Chattopadhyaya (1982) demonstrated that the Fmoc group could be conveniently removed by the action of triethylamine in dry pyridine solution, while other base-labile protecting groups remained intact. This finding is crucial for the synthesis of sensitive organic molecules, providing a reliable method to protect and deprotect functional groups without affecting other parts of the molecule (Gioeli & Chattopadhyaya, 1982).

Safety and Hazards

This compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 , indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

1-[4-(9H-fluoren-9-ylmethoxycarbonylamino)phenyl]cyclohexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27NO4/c30-26(31)28(16-6-1-7-17-28)19-12-14-20(15-13-19)29-27(32)33-18-25-23-10-4-2-8-21(23)22-9-3-5-11-24(22)25/h2-5,8-15,25H,1,6-7,16-18H2,(H,29,32)(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCNRERLWWIBOEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C2=CC=C(C=C2)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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